

# Levetimide Hydrochloride: A Technical Overview of its Chemical Structure and Binding Profile

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## Compound of Interest

Compound Name: *Levetimide*

Cat. No.: *B1674941*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and binding characteristics of **Levetimide** hydrochloride. The information is compiled from publicly available scientific data and is intended to serve as a foundational resource for research and development activities.

## Chemical Structure and Properties

**Levetimide** hydrochloride is the hydrochloride salt of **Levetimide**, the (R)-enantiomer of benzetimide. It is a potent and stereoselective ligand for sigma recognition sites.

Identifier	Value	Reference
Chemical Name	(R)-1'-benzyl-3-phenyl-[3,4'-bipiperidine]-2,6-dione hydrochloride	
CAS Number	21888-97-1	
Molecular Formula	C <sub>23</sub> H <sub>27</sub> ClN <sub>2</sub> O <sub>2</sub>	
Molecular Weight	398.93 g/mol	
SMILES	O=C(NC1=O)CC[C@]1(c2cccc c2)C(CC3)CCN3Cc4ccccc4.Cl	
InChI Key	XSOOSXRNMDUWEM-BQAIUKQQSA-N	
Synonyms	Levetimide HCl, (R)-Benzetimide hydrochloride	

## Quantitative Binding Data

**Levetimide** hydrochloride's primary pharmacological characteristic is its high affinity for sigma recognition sites, particularly demonstrating stereoselectivity in its binding. The following table summarizes the inhibition constants (K<sub>i</sub>) of **Levetimide** and its corresponding (S)-enantiomer, Dextetimide, at sigma sites labeled by --INVALID-LINK--pentazocine and [<sup>3</sup>H]1,3-di(2-tolyl)guanidine (DTG). A lower K<sub>i</sub> value indicates a higher binding affinity.

Compound	Radioligand	K <sub>i</sub> (nM)
Levetimide	--INVALID-LINK--pentazocine	2.2
Dextetimide	--INVALID-LINK--pentazocine	19
Levetimide	[ <sup>3</sup> H]DTG	103
Dextetimide	[ <sup>3</sup> H]DTG	65

Data sourced from DeHaven-Hudkins DL, et al. Life Sci. 1991.

## Experimental Protocols

A detailed, specific experimental protocol for the synthesis of **Levetimide** hydrochloride is not readily available in the public domain. Similarly, while the binding data presented is from a peer-reviewed publication, the full, detailed experimental methodology from that specific study could not be accessed. However, a general protocol for a competitive radioligand binding assay, similar to the one used to characterize **Levetimide** hydrochloride, is described below.

### General Protocol for <sup>3</sup>Hpentazocine Competitive Binding Assay

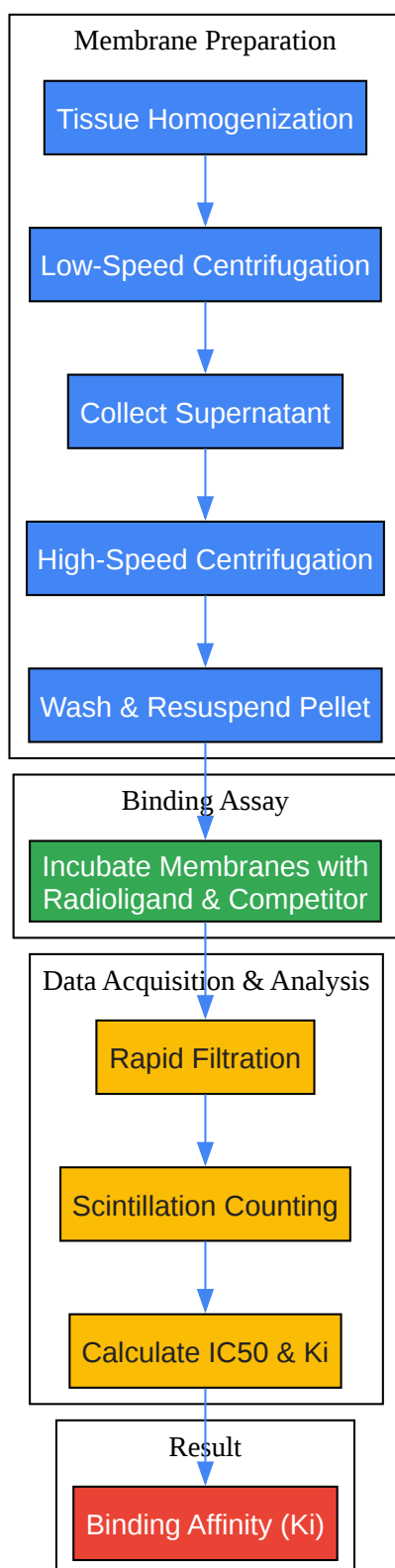
This protocol outlines a typical procedure for determining the binding affinity of a test compound (like **Levetimide**) by measuring its ability to displace a radiolabeled ligand (--INVALID-LINK--pentazocine) from its target receptor.

- Tissue Preparation:
  - Homogenize the tissue of interest (e.g., guinea pig brain) in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
  - Centrifuge the homogenate at a low speed to remove cellular debris.
  - Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
  - Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
  - Resuspend the final pellet in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).
- Binding Assay:
  - Set up assay tubes containing:
    - A fixed concentration of the radioligand (--INVALID-LINK--pentazocine).
    - Varying concentrations of the unlabeled test compound (competitor).

- The prepared membrane homogenate.
- For determining non-specific binding, a separate set of tubes is prepared containing the radioligand, membrane homogenate, and a high concentration of a known, potent unlabeled ligand to saturate the receptors.
- Incubate the tubes at a specific temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.
- Separation and Counting:
  - Rapidly filter the contents of each tube through a glass fiber filter to separate the bound radioligand from the unbound.
  - Wash the filters quickly with cold assay buffer to remove any non-specifically bound radioligand.
  - Place the filters in scintillation vials with a scintillation cocktail.
  - Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
- Data Analysis:
  - Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
  - Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
  - Determine the  $IC_{50}$  value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
  - Calculate the inhibition constant ( $K_i$ ) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.

## Visualizations

As detailed information on specific signaling pathways involving **Levetimide** hydrochloride is not available, the following diagram illustrates a generalized workflow for a competitive radioligand binding assay, as described in the experimental protocol section.



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